molecular formula C16H18N2OS2 B2386821 3-(4-Methylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 686771-64-2

3-(4-Methylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2386821
CAS RN: 686771-64-2
M. Wt: 318.45
InChI Key: KGBOKJHTYLICFD-UHFFFAOYSA-N
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Description

The compound “3-(4-Methylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is a heterocyclic compound. Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds, have received much interest due to their diverse biological potential . These compounds are considered as bioisosteres with purines and many of them possess promising anticancer activity .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves the use of 3-amino-thiophene-2-carboxamides as versatile synthons . The compounds are synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The synthetic protocols to prepare these pyridopyrimidine derivatives have shown a therapeutic interest .


Molecular Structure Analysis

The molecular structure of these compounds is complex and involves a pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group . The structure of these compounds is related to pyrazolopyrimidine, a fused nitrogen-containing heterocyclic ring system .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the cyclization of 3-amino-thiophene-2-carboxamides using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .

Future Directions

The future directions in the research of these compounds could involve further lowering the amount of catalyst used in the synthesis process . Additionally, more studies could be conducted to explore the therapeutic potential of these compounds .

properties

IUPAC Name

3-(4-methylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS2/c1-3-9-21-16-17-13-8-10-20-14(13)15(19)18(16)12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBOKJHTYLICFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)SCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

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